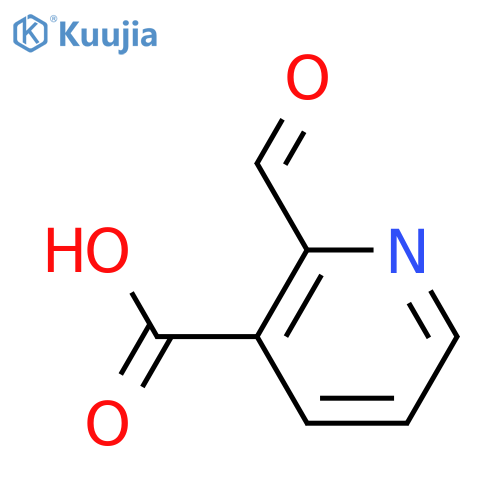

Cas no 23590-67-2 (2-formylpyridine-3-carboxylic acid)

2-formylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Formylnicotinic acid

- 2-formylpyridine-3-carboxylic acid

- Dodecanoic acid,2-nitrophenyl ester

- 2-Formyl-3-carboxy-pyridin

- 2-formyl-nicotinic acid

- 2-Formyl-nicotinsaeure

- AK110647

- CTK8H7404

- KB-230718

- Nicotinic acid,2-formyl-(7ci,8ci)

- SCHEMBL1310961

- E92005

- 23590-67-2

- EN300-220292

- 2-Formylnicotinicacid

- CS-0268946

- Nicotinic acid, 2-formyl- (7CI,8CI)

- MFCD20642387

- 3-Pyridinecarboxylic acid, 2-formyl-

- DTXSID50596903

-

- MDL: MFCD20642387

- インチ: InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11)

- InChIKey: XUEORIGYINRASB-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=O)N=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 151.026943022g/mol

- どういたいしつりょう: 151.026943022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 67.3Ų

2-formylpyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-220292-10.0g |

2-formylpyridine-3-carboxylic acid |

23590-67-2 | 10.0g |

$4606.0 | 2023-02-22 | ||

| Enamine | EN300-220292-0.05g |

2-formylpyridine-3-carboxylic acid |

23590-67-2 | 0.05g |

$249.0 | 2023-09-16 | ||

| eNovation Chemicals LLC | D756292-1g |

3-Pyridinecarboxylic acid, 2-formyl- |

23590-67-2 | 95+% | 1g |

$1655 | 2024-06-07 | |

| eNovation Chemicals LLC | D756292-250mg |

3-Pyridinecarboxylic acid, 2-formyl- |

23590-67-2 | 95+% | 250mg |

$820 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0380-1G |

2-formylpyridine-3-carboxylic acid |

23590-67-2 | 95% | 1g |

¥ 1,656.00 | 2023-03-30 | |

| Enamine | EN300-220292-0.25g |

2-formylpyridine-3-carboxylic acid |

23590-67-2 | 0.25g |

$530.0 | 2023-09-16 | ||

| Enamine | EN300-220292-10g |

2-formylpyridine-3-carboxylic acid |

23590-67-2 | 10g |

$4606.0 | 2023-09-16 | ||

| Ambeed | A836701-1g |

2-Formylnicotinic acid |

23590-67-2 | 95+% | 1g |

$660.0 | 2024-07-28 | |

| 1PlusChem | 1P002O9P-250mg |

3-Pyridinecarboxylic acid, 2-formyl- |

23590-67-2 | 95% | 250mg |

$717.00 | 2024-05-23 | |

| abcr | AB547983-250mg |

2-Formylnicotinic acid; . |

23590-67-2 | 250mg |

€342.30 | 2024-08-02 |

2-formylpyridine-3-carboxylic acid 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

2-formylpyridine-3-carboxylic acidに関する追加情報

2-Formylpyridine-3-Carboxylic Acid (CAS No. 23590-67-2): Synthesis, Properties, and Emerging Applications in Chemical Research

2-formylpyridine-3-carboxylic acid, also known as pyridine-2-aldehyde 3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₆H₄NO₃. Identified by its CAS registry number 23590-67-2, this molecule features a pyridine ring substituted with both an aldehyde group at the 2-position and a carboxylic acid group at the 3-position. Its unique structural configuration positions it as a versatile intermediate in pharmaceutical, agrochemical, and materials science research. Recent advancements in synthetic methodologies and functionalization strategies have expanded its utility in developing bioactive molecules and advanced materials.

The synthesis of 2-formylpyridine-3-carboxylic acid has been extensively studied through various approaches, including oxidative cleavage of pyridine derivatives and transition-metal-catalyzed cross-coupling reactions. A notable method involves the oxidation of 2-hydroxypyridine derivatives using potassium permanganate under controlled conditions to selectively form the aldehyde and carboxylic acid moieties. This strategy aligns with modern green chemistry principles by minimizing byproduct formation and optimizing reaction efficiency. Researchers have also explored microwave-assisted synthesis to enhance reaction rates while preserving functional group integrity.

The molecular structure of CAS No. 23590-67-2 exhibits distinct physicochemical properties that influence its reactivity and solubility profiles. The conjugated system of the pyridine ring facilitates electron delocalization, while the electron-withdrawing nature of both the aldehyde and carboxylic acid groups contributes to its acidic character. Spectroscopic analyses reveal characteristic absorption bands in IR spectra at approximately 1710 cm⁻¹ (carbonyl stretch) and 1680 cm⁻¹ (aldehyde stretch), confirming the presence of these functional groups. NMR studies further highlight diagnostic signals for aromatic protons adjacent to the heteroatoms.

In pharmaceutical research, pyridine-based compounds like 2-formylpyridine-3-carboxylic acid have gained attention for their potential as enzyme inhibitors and receptor modulators. Recent studies demonstrate its role as a scaffold for designing anti-inflammatory agents by targeting cyclooxygenase (COX) isoforms or matrix metalloproteinases (MMPs). For instance, a 2024 publication in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited nanomolar IC₅₀ values against COX-1/COX-2 enzymes while maintaining favorable selectivity ratios over traditional NSAIDs.

Beyond pharmaceutical applications, this compound serves as a critical building block in materials science. Its bifunctional architecture enables participation in polymerization reactions to create conjugated polymers with tunable electronic properties. Researchers at MIT demonstrated that incorporating CAS No. 23590-67-2-derived monomers into polymeric frameworks enhanced charge transport characteristics in organic photovoltaic devices by up to 40%. Such advancements underscore its potential in next-generation optoelectronic systems.

The analytical characterization of CAS No. 23590-67-2 has benefited from recent methodological innovations in chromatography and mass spectrometry. High-performance liquid chromatography (HPLC) coupled with UV detection provides reliable quantification methods for quality control applications. A 2024 study optimized mobile phase conditions using acetonitrile-water mixtures with trifluoroacetic acid modifiers to achieve baseline separation within 8 minutes under gradient elution protocols.

Ongoing research continues to uncover novel applications for this compound across interdisciplinary fields. In catalysis studies, immobilized forms of CAS No. 23590-67-2 have shown promise as heterogeneous catalysts for C–N bond formation reactions due to their ability to coordinate transition metals through both nitrogen atoms on the pyridine ring and oxygen atoms from the carboxylic acid group. Such bifunctional coordination sites enable selective transformations under mild reaction conditions.

The environmental impact assessment of processes involving CAS No. 23590-67-2 has become increasingly important as industries adopt sustainable practices. Life cycle analysis studies published in *Green Chemistry* highlight that solvent recovery systems can reduce waste generation by over 60% during large-scale synthesis operations while maintaining product purity above pharmacopoeial standards.

In summary, the unique structural features of CAS No. 23590-67-2 position it as a valuable intermediate across multiple scientific domains. From drug discovery programs targeting chronic diseases to cutting-edge material design for renewable energy technologies, this compound continues to drive innovation through its chemical versatility and functional adaptability.

23590-67-2 (2-formylpyridine-3-carboxylic acid) 関連製品

- 89-00-9(Quinolinic acid)

- 3222-56-8(2-methylpyridine-3-carboxylic acid)

- 53636-70-7(6-methylpyridine-2,3-dicarboxylic acid)

- 81113-14-6(2-(hydroxymethyl)pyridine-3-carboxylic acid)

- 22047-86-5(4,6-Dimethylnicotinic Acid Hydrochloride)

- 55314-30-2(2,4-Dimethylpyridine-3-carboxylic acid)

- 5860-71-9(2,6-Dimethylnicotinic acid)

- 757903-81-4(5,6-dimethylpyridine-3-carboxylic acid)

- 339155-13-4(2,3-Pyridinedicarboxylic acid)

- 53636-65-0(5-Methylpyridine-2,3-dicarboxylic acid)